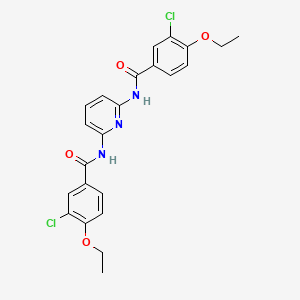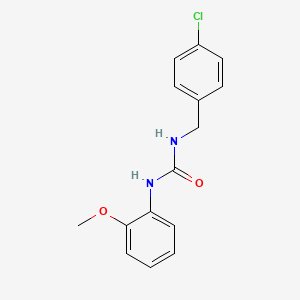![molecular formula C24H21ClN2O7S B4164662 4-[(4-chlorophenoxy)carbonyl]benzyl N-(phenylsulfonyl)glycylglycinate](/img/structure/B4164662.png)
4-[(4-chlorophenoxy)carbonyl]benzyl N-(phenylsulfonyl)glycylglycinate
描述
4-[(4-chlorophenoxy)carbonyl]benzyl N-(phenylsulfonyl)glycylglycinate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as CBGG, and it is a glycine derivative that has been synthesized using a specific method. In
作用机制
The mechanism of action of CBGG is not fully understood, but it is believed to involve the inhibition of glycine receptors. Glycine receptors are involved in the regulation of neurotransmitter release in the central nervous system, and their inhibition can lead to the modulation of neuronal activity. CBGG has also been shown to have antitumor activity, and its mechanism of action in this context is believed to involve the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
CBGG has been shown to have several biochemical and physiological effects, including the inhibition of glycine receptors, modulation of neuronal activity, and induction of apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory activity, and it has been investigated for its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using CBGG in lab experiments is its specificity for glycine receptors, which makes it a useful tool for studying the role of these receptors in various biological processes. However, one of the limitations of using CBGG is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.
未来方向
There are several potential future directions for research on CBGG, including the development of more potent analogs, investigation of its potential use in the treatment of inflammatory diseases, and further exploration of its mechanism of action in cancer cells. Additionally, CBGG could be studied as a potential tool for studying the role of glycine receptors in various biological processes, including neurotransmitter release and neuronal activity.
In conclusion, CBGG is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to have antitumor activity, and it has been investigated for its potential use as a tool for studying glycine receptors. CBGG has several biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several potential future directions for research on CBGG, including the development of more potent analogs and investigation of its potential use in the treatment of inflammatory diseases.
科学研究应用
CBGG has several potential applications in scientific research, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to have antitumor activity, and it has been studied as a potential anticancer agent. CBGG has also been investigated for its potential use as a tool for studying glycine receptors, which are involved in the regulation of neurotransmitter release in the central nervous system.
属性
IUPAC Name |
(4-chlorophenyl) 4-[[2-[[2-(benzenesulfonamido)acetyl]amino]acetyl]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O7S/c25-19-10-12-20(13-11-19)34-24(30)18-8-6-17(7-9-18)16-33-23(29)15-26-22(28)14-27-35(31,32)21-4-2-1-3-5-21/h1-13,27H,14-16H2,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGRXHAJTIZKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)OCC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-benzimidazole oxalate](/img/structure/B4164585.png)

![N'-{3-[4-(benzyloxy)phenoxy]propyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164615.png)
![N'-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164630.png)

methyl]-8-quinolinol](/img/structure/B4164641.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B4164643.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylbutanamide](/img/structure/B4164645.png)




![N-[5-nitro-2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B4164686.png)
![3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4164695.png)